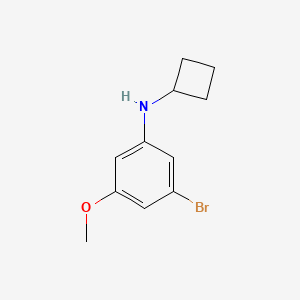
3-bromo-N-cyclobutyl-5-methoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-N-cyclobutyl-5-methoxyaniline is an organic compound characterized by the presence of a bromine atom, a cyclobutyl group, and a methoxy group attached to an aniline core. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-N-cyclobutyl-5-methoxyaniline typically involves the bromination of N-cyclobutyl-5-methoxyaniline. This can be achieved using brominating agents such as bromine (Br2) in the presence of a suitable catalyst or solvent. The reaction conditions need to be carefully controlled to ensure the selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and safety considerations.
Chemical Reactions Analysis
Types of Reactions: 3-Bromo-N-cyclobutyl-5-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Substitution reactions at the bromine or methoxy positions can yield a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific conditions.
Reduction Products: Amines or other reduced forms.
Substitution Products: Derivatives with different substituents at the bromine or methoxy positions.
Scientific Research Applications
3-Bromo-N-cyclobutyl-5-methoxyaniline has several applications in scientific research:
Chemistry: It can be used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: The compound may serve as a probe or inhibitor in biological studies, helping to elucidate biochemical pathways.
Industry: Use in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-N-cyclobutyl-5-methoxyaniline exerts its effects depends on its specific application. For example, in biological studies, it may interact with specific molecular targets or pathways, such as enzyme inhibition or receptor binding. The exact mechanism would need to be determined through experimental studies.
Comparison with Similar Compounds
3-Bromo-N-cyclobutyl-5-methoxyaniline can be compared with other similar compounds, such as:
3-Bromo-N-methylaniline: Similar structure but with a methyl group instead of cyclobutyl.
3-Methoxyaniline: Lacks the bromine and cyclobutyl groups.
N-Cyclobutyl-3-methoxyaniline: Similar but without the bromine atom.
Uniqueness: The presence of both the bromine and cyclobutyl groups in this compound gives it unique chemical properties and reactivity compared to its analogs.
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-bromo-N-cyclobutyl-5-methoxyaniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO/c1-14-11-6-8(12)5-10(7-11)13-9-3-2-4-9/h5-7,9,13H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXCZDNCOIZMIOK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC2CCC2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
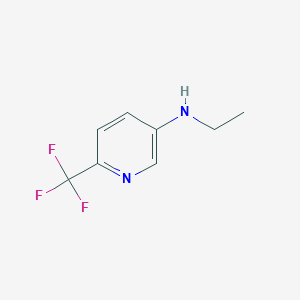
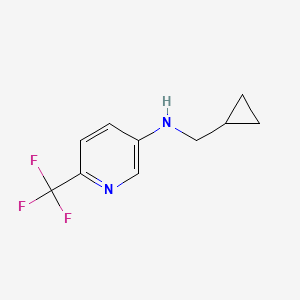
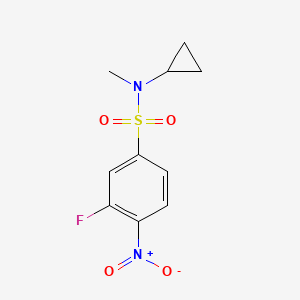
![tert-butyl 6-oxohexahydropyrrolo[1,2-a]pyrazine-2(1H)-carboxylate](/img/structure/B7973748.png)
![3-Bromo-5-methoxy-N-[(oxan-4-yl)methyl]aniline](/img/structure/B7973761.png)
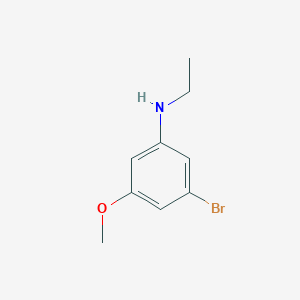
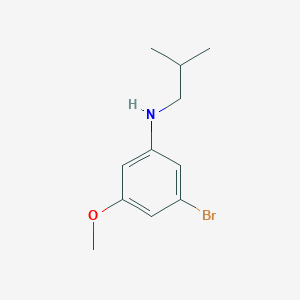
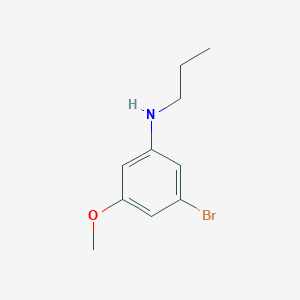
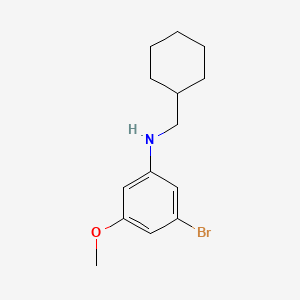
![N-[(2-bromo-4-methylphenyl)methyl]oxan-4-amine](/img/structure/B7973796.png)
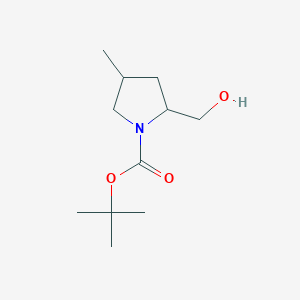
![Diethyl 9-azabicyclo[3.3.1]nonane-3,7-dicarboxylate hydrochloride](/img/structure/B7973810.png)
![Potassium (4-{4-[(tert-butoxy)carbonyl]piperazine-1-carbonyl}phenyl)trifluoroboranuide](/img/structure/B7973815.png)
![Potassium trifluoro[4-(2-methoxyethoxy)-3-nitrophenyl]boranuide](/img/structure/B7973823.png)
